molecular formula C10H14FN B2644786 4-(2-Fluorophenyl)butan-2-amine CAS No. 1092924-49-6

4-(2-Fluorophenyl)butan-2-amine

Cat. No. B2644786
CAS RN: 1092924-49-6
M. Wt: 167.227
InChI Key: PCVGTQIIFTVRGT-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)butan-2-amine is a chemical compound with the CAS Number: 1092924-49-6 . It has a molecular weight of 167.23 .


Molecular Structure Analysis

The IUPAC name of this compound is 4-(2-fluorophenyl)-2-butanamine . Its InChI code is 1S/C10H14FN/c1-8(12)6-7-9-4-2-3-5-10(9)11/h2-5,8H,6-7,12H2,1H3 . This suggests that the compound contains a fluorophenyl group attached to a butanamine.


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature .

Scientific Research Applications

  • Chromosomal Analysis : Fluorescamine, a derivative related to 4-(2-Fluorophenyl)butan-2-amine, has been utilized in chromosomal analysis. It shows species-dependent reactivity in mammalian chromosomes, indicating a heterogeneous distribution of chromosomal proteins, which varies between species (Cuéllar et al., 1991).

  • Organic Synthesis : In organic chemistry, 4-(2-Fluorophenyl)butan-2-amine derivatives have been used in palladium-catalyzed decarboxylative coupling reactions. These reactions show high reactivity and tolerance of various functional groups, underscoring the compound's utility in synthesizing complex organic molecules (Moon, Jang, & Lee, 2009).

  • Amine Vapor Detection : The compound's derivatives have been developed into fluorescent sensors for detecting amine vapors, which are crucial in agricultural, pharmaceutical, and food industries. These sensors can distinguish amine vapors from other volatile organic compounds, indicating their potential in safety and quality monitoring (Gao et al., 2016).

  • Chemical Modification of Proteins : Derivatives of 4-(2-Fluorophenyl)butan-2-amine have been used in the chemical modification of proteins. For example, fluorescamine reacts with primary amines in proteins to yield highly fluorescent products, enabling the analysis of protein structure and function (Tamaura et al., 1975).

  • Nanocomposite Materials : The compound's derivatives play a role in creating nanocomposite materials. For instance, organophilic layered nanosilicates modified with protonated alkyl amines, including derivatives of 4-(2-Fluorophenyl)butan-2-amine, have been used to enhance the properties of poly(propylene) compounds (Reichert et al., 2000).

Safety and Hazards

The compound is classified as dangerous with the signal word "Danger" . Hazard statements include H302, H315, H318, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

Future Directions

While specific future directions for the study of 4-(2-Fluorophenyl)butan-2-amine are not mentioned in the available resources, it’s worth noting that the field of biocatalysis, which could potentially be used in the synthesis of such compounds, is maintaining good growth momentum .

properties

IUPAC Name

4-(2-fluorophenyl)butan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN/c1-8(12)6-7-9-4-2-3-5-10(9)11/h2-5,8H,6-7,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCVGTQIIFTVRGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluorophenyl)butan-2-amine

CAS RN

1092924-49-6
Record name 4-(2-fluorophenyl)butan-2-amine
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